molecular formula C7H9N5O2 B3263101 6-Hydroxymethyl-7,8-dihydropterin CAS No. 3672-03-5

6-Hydroxymethyl-7,8-dihydropterin

Cat. No.: B3263101
CAS No.: 3672-03-5
M. Wt: 195.18 g/mol
InChI Key: CQQNNQTXUGLUEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

6-Hydroxymethyl-7,8-Dihydropterin undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

6-Hydroxymethyl-7,8-Dihydropterin is similar to other pterin derivatives, such as:

What sets this compound apart is its specific role in the folate biosynthetic pathway and its potential as a target for antimicrobial agents .

Properties

IUPAC Name

2-amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h13H,1-2H2,(H4,8,9,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQNNQTXUGLUEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274264
Record name 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3672-03-5
Record name 2-Amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003672035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxymethyl-7,8-Dihydropterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02119
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-HYDROXYMETHYL-7,8-DIHYDROPTERIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-6-(HYDROXYMETHYL)-7,8-DIHYDRO-3H-PTERIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46L5LR2XM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxymethyl-7,8-dihydropterin
Reactant of Route 2
6-Hydroxymethyl-7,8-dihydropterin
Reactant of Route 3
6-Hydroxymethyl-7,8-dihydropterin
Reactant of Route 4
6-Hydroxymethyl-7,8-dihydropterin
Reactant of Route 5
6-Hydroxymethyl-7,8-dihydropterin
Reactant of Route 6
6-Hydroxymethyl-7,8-dihydropterin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.